molecular formula C9H8BrN3S B11765564 4-(3-Bromophenyl)-2-hydrazinylthiazole

4-(3-Bromophenyl)-2-hydrazinylthiazole

Cat. No.: B11765564
M. Wt: 270.15 g/mol
InChI Key: GWRJYLQYZOJQQH-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-2-hydrazinylthiazole is a heterocyclic compound that features a thiazole ring substituted with a 3-bromophenyl group and a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-2-hydrazinylthiazole typically involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-2-hydrazinylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Amino derivatives of the thiazole ring.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anticancer and antiviral activities.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-2-hydrazinylthiazole in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazinyl and bromophenyl groups. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-2-hydrazinylthiazole: Similar structure but with the bromine atom in the para position.

    4-(3-Chlorophenyl)-2-hydrazinylthiazole: Similar structure with a chlorine atom instead of bromine.

    4-(3-Methylphenyl)-2-hydrazinylthiazole: Similar structure with a methyl group instead of bromine.

Uniqueness

4-(3-Bromophenyl)-2-hydrazinylthiazole is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other similar compounds may not undergo. This can lead to distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H8BrN3S

Molecular Weight

270.15 g/mol

IUPAC Name

[4-(3-bromophenyl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C9H8BrN3S/c10-7-3-1-2-6(4-7)8-5-14-9(12-8)13-11/h1-5H,11H2,(H,12,13)

InChI Key

GWRJYLQYZOJQQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)NN

Origin of Product

United States

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